molecular formula C14H11NO3 B13856055 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one

6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one

Cat. No.: B13856055
M. Wt: 241.24 g/mol
InChI Key: RUOWWYMRQXMGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a pyridine ring fused to a chromenone structure, with a hydroxyl group at the 6th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining popularity in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Coumarin: A structurally related compound with a benzopyranone core.

    Chromone: Another related compound with a similar chromenone structure.

    Flavone: A compound with a similar structure but with additional phenyl groups.

Uniqueness: 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one is unique due to the presence of both a pyridine ring and a chromenone structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

6-hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H11NO3/c16-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-15-8-9/h1-6,8,14,16H,7H2

InChI Key

RUOWWYMRQXMGMH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CN=CC=C3

Origin of Product

United States

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